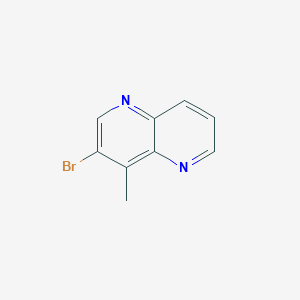

3-Bromo-4-methyl-1,5-naphthyridine

Vue d'ensemble

Description

3-Bromo-4-methyl-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing two nitrogen atoms. The presence of bromine and a methyl group on the naphthyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-1,5-naphthyridine typically involves the bromination of 4-methyl-1,5-naphthyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and safety.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at position 3 serves as a reactive site for nucleophilic substitution. This reaction is facilitated by the electron-deficient nature of the naphthyridine ring and the leaving-group ability of bromine.

Mechanistic Insight :

The reaction proceeds via an SₙAr (nucleophilic aromatic substitution) mechanism, where the bromine is displaced by nucleophiles such as amines or alkoxides. The methyl group at position 4 exerts a steric and electronic influence, slightly reducing reaction rates compared to unsubstituted analogs .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling the formation of C–C bonds.

Key Findings :

-

Suzuki coupling with aryl boronic acids produces biaryl derivatives, useful in medicinal chemistry .

-

Sonogashira coupling introduces alkynyl groups, enabling further functionalization via click chemistry.

Electrophilic Substitution Reactions

The methyl group at position 4 directs electrophilic attacks to specific positions on the naphthyridine ring.

Regioselectivity :

Electrophiles preferentially attack position 6 due to the electron-donating effect of the methyl group at position 4, which activates the para position .

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles, leveraging its dual reactivity.

Applications :

Cyclized products exhibit enhanced π-conjugation, making them valuable in materials science and as ligands .

Oxidation and Reduction

The methyl group and bromine atom influence redox behavior.

Notable Observations :

-

N-Oxidation enhances solubility and modulates electronic properties .

-

Catalytic hydrogenation removes bromine selectively without affecting the methyl group .

Metal Complexation

The nitrogen atoms in the naphthyridine ring coordinate with transition metals.

| Metal | Ligand | Application | Source |

|---|---|---|---|

| Ru(II) | This compound | Photocatalysis | |

| Cu(I) | This compound | Luminescent materials |

Coordination Modes :

The compound acts as a bidentate ligand, binding through N1 and N5 positions .

Applications De Recherche Scientifique

Medicinal Chemistry

3-Bromo-4-methyl-1,5-naphthyridine is primarily recognized as a building block in the development of potential therapeutic agents. Its derivatives have shown promising results in several areas:

- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells. For instance, related naphthyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines such as HeLa and HL-60 cells. The presence of the bromine atom and the amine group at specific positions enhances its interaction with biological targets involved in cancer progression.

- Antibacterial Properties : Naphthyridine derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. Although the specific efficacy of this compound requires further investigation, preliminary studies suggest potential antibacterial effects.

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes critical to biological processes, such as topoisomerase II, which plays a vital role in DNA replication and repair.

Biological Studies

In biological research, this compound is utilized to explore its interactions with various molecular targets. Understanding these interactions is crucial for elucidating its mechanisms of action. The compound's unique substituents allow it to bind effectively to specific enzymes and receptors, thereby modulating important biological pathways.

Material Science

The compound also finds applications in material science. It is used in the development of novel materials with specific properties such as fluorescence or conductivity. These materials are essential for applications in organic electronics and photonic devices .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its derivatives can be functionalized through various synthetic strategies, allowing for the creation of compounds with tailored properties for specific applications .

Comparative Analysis with Related Compounds

To appreciate the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1,5-Naphthyridine | Parent compound | Limited biological activity |

| 3-Methyl-1,5-naphthyridine | Methyl group instead of bromine | Moderate anticancer activity |

| 4-Bromo-1,5-naphthyridine | Bromine at the 4-position | Varies; some antibacterial properties |

| This compound | Unique bromo and methyl substitutions | Potential anticancer and antibacterial effects |

This table highlights how the specific combination of substituents at the 3- and 4-positions on the naphthyridine framework confers distinct chemical and biological properties to this compound compared to its analogs.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Mécanisme D'action

The mechanism of action of 3-Bromo-4-methyl-1,5-naphthyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved are still under investigation, but it is believed to exert its effects through modulation of specific biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Bromo-1,5-naphthyridine

- 4-Methyl-1,5-naphthyridine

- 3-Methoxy-4-methyl-1,5-naphthyridine

Uniqueness

3-Bromo-4-methyl-1,5-naphthyridine is unique due to the presence of both a bromine atom and a methyl group on the naphthyridine ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings .

Activité Biologique

3-Bromo-4-methyl-1,5-naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 3-position and a methyl group at the 4-position of the naphthyridine ring. Its molecular formula is with a molecular weight of approximately 209.04 g/mol. The compound's structure influences its reactivity and biological activity, allowing for various synthetic modifications that enhance its pharmacological properties .

Antimicrobial Activity

Preliminary Studies : Research indicates that this compound exhibits significant antimicrobial activity against several bacterial strains. It has been particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while showing moderate activity against Gram-negative strains like Escherichia coli and Klebsiella pneumoniae.

Minimum Inhibitory Concentration (MIC) : The antimicrobial efficacy can be quantified using MIC values. For instance, studies have reported MIC values in the range of 6–7 mM against S. aureus, with derivatives showing improved activity upon bromination of the naphthyridine skeleton .

| Bacterial Strain | MIC (mM) |

|---|---|

| Staphylococcus aureus | 6–7 |

| Bacillus cereus | 5.4–7.1 |

| Escherichia coli | Not specified |

| Klebsiella pneumoniae | Not specified |

Enzyme Inhibition

This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can lead to significant drug-drug interactions. The compound's ability to modulate enzyme activity suggests potential applications in pharmacology where enzyme inhibition is desirable.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- DNA Gyrase Inhibition : Similar compounds have shown effectiveness in inhibiting DNA gyrase, an enzyme critical for bacterial DNA replication. This mechanism underlies the observed antibacterial effects .

- Topoisomerase Inhibition : The compound may also interact with topoisomerases, leading to disruptions in DNA replication and transcription processes.

Study on Antibacterial Activity

A study conducted on various naphthyridine derivatives highlighted the superior antibacterial properties of brominated compounds compared to their non-brominated counterparts. The study employed molecular docking techniques alongside experimental assays to confirm the binding affinity of these compounds to bacterial DNA gyrase .

Clinical Implications

In clinical settings, the inhibition of CYP enzymes by this compound could be leveraged to enhance the efficacy of existing drugs or reduce their toxicity. This potential makes it a candidate for further investigation in drug development programs aimed at optimizing therapeutic regimens for bacterial infections.

Propriétés

IUPAC Name |

3-bromo-4-methyl-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-7(10)5-12-8-3-2-4-11-9(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEBAXXCYHTKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1Br)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.